molecular formula C35H36Cl2O6 B13655850 2-(Dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

2-(Dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

Cat. No.: B13655850
M. Wt: 623.6 g/mol
InChI Key: ISTHNDHHKHNGJB-UHFFFAOYSA-N
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Description

(2R,3R,4S,5R,6R)-2-(dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol is a complex organic compound characterized by multiple phenylmethoxy groups and a dichloromethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-(dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol typically involves multi-step organic reactions. The starting materials often include simpler organic molecules that undergo a series of reactions such as nucleophilic substitution, protection and deprotection of hydroxyl groups, and chlorination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dichloromethyl group can be reduced to a methyl group.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or strong acids/bases depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the phenylmethoxy groups could yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-2-(dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6R)-2-(chloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
  • (2R,3R,4S,5R,6R)-2-(bromomethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

Uniqueness

The presence of the dichloromethyl group in (2R,3R,4S,5R,6R)-2-(dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol distinguishes it from similar compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C35H36Cl2O6

Molecular Weight

623.6 g/mol

IUPAC Name

2-(dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

InChI

InChI=1S/C35H36Cl2O6/c36-34(37)35(38)33(42-24-29-19-11-4-12-20-29)32(41-23-28-17-9-3-10-18-28)31(40-22-27-15-7-2-8-16-27)30(43-35)25-39-21-26-13-5-1-6-14-26/h1-20,30-34,38H,21-25H2

InChI Key

ISTHNDHHKHNGJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)(C(Cl)Cl)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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